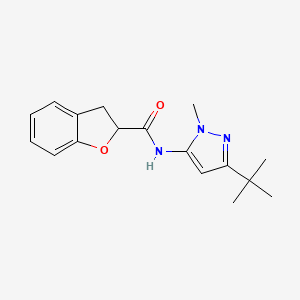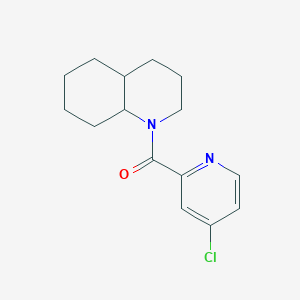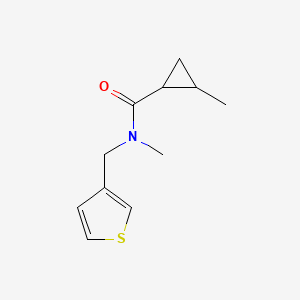
N-(2-adamantyl)-4-bromo-2-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-adamantyl)-4-bromo-2-fluorobenzamide, also known as AFB, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. AFB is a small molecule that belongs to the class of benzamide derivatives and has a molecular weight of 384.3 g/mol.
Wirkmechanismus
The mechanism of action of N-(2-adamantyl)-4-bromo-2-fluorobenzamide is not fully understood, but it is believed to act as an inhibitor of the enzyme histone deacetylase (HDAC). HDAC is an enzyme that plays a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins. By inhibiting HDAC, N-(2-adamantyl)-4-bromo-2-fluorobenzamide can alter the expression of genes involved in various cellular processes, such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects
N-(2-adamantyl)-4-bromo-2-fluorobenzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(2-adamantyl)-4-bromo-2-fluorobenzamide has been demonstrated to induce cell cycle arrest and apoptosis by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes. N-(2-adamantyl)-4-bromo-2-fluorobenzamide has also been shown to inhibit the growth of bacterial and fungal cells by disrupting their cell membranes.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-adamantyl)-4-bromo-2-fluorobenzamide has several advantages for lab experiments, including its high purity, stability, and solubility in common solvents. However, N-(2-adamantyl)-4-bromo-2-fluorobenzamide has some limitations, such as its relatively low yield in the synthesis method and its potential toxicity to cells at high concentrations.
Zukünftige Richtungen
N-(2-adamantyl)-4-bromo-2-fluorobenzamide has great potential for future research in various fields. In medicinal chemistry, N-(2-adamantyl)-4-bromo-2-fluorobenzamide could be further investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and diabetes. N-(2-adamantyl)-4-bromo-2-fluorobenzamide could also be explored for its potential applications in other diseases, such as viral infections and autoimmune disorders.
In materials science, N-(2-adamantyl)-4-bromo-2-fluorobenzamide could be used as a building block for the synthesis of new functional materials with unique properties, such as high porosity and catalytic activity. N-(2-adamantyl)-4-bromo-2-fluorobenzamide could also be utilized as a ligand in the synthesis of new metal complexes for catalytic applications.
Conclusion
In conclusion, N-(2-adamantyl)-4-bromo-2-fluorobenzamide is a small molecule with great potential for scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-(2-adamantyl)-4-bromo-2-fluorobenzamide could lead to new discoveries and advancements in various fields.
Synthesemethoden
The synthesis of N-(2-adamantyl)-4-bromo-2-fluorobenzamide involves the reaction of 2-bromo-4-fluoroaniline with 2-adamantanone in the presence of a palladium catalyst. The reaction proceeds via a palladium-catalyzed C-H activation process, leading to the formation of N-(2-adamantyl)-4-bromo-2-fluorobenzamide. The yield of the synthesis method is approximately 60%, and the purity of the compound is greater than 95%.
Wissenschaftliche Forschungsanwendungen
N-(2-adamantyl)-4-bromo-2-fluorobenzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, N-(2-adamantyl)-4-bromo-2-fluorobenzamide has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and diabetes. N-(2-adamantyl)-4-bromo-2-fluorobenzamide has also been studied for its antibacterial and antifungal properties.
In materials science, N-(2-adamantyl)-4-bromo-2-fluorobenzamide has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks and covalent organic frameworks. N-(2-adamantyl)-4-bromo-2-fluorobenzamide has also been utilized as a ligand in the synthesis of metal complexes for catalytic applications.
Eigenschaften
IUPAC Name |
N-(2-adamantyl)-4-bromo-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrFNO/c18-13-1-2-14(15(19)8-13)17(21)20-16-11-4-9-3-10(6-11)7-12(16)5-9/h1-2,8-12,16H,3-7H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNMCUURZXLRDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)C4=C(C=C(C=C4)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-adamantyl)-4-bromo-2-fluorobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1',3-dimethylspiro[1H-quinazoline-2,3'-indole]-2',4-dione](/img/structure/B7515963.png)
![N-(2-methoxyphenyl)-4-[(2-oxo-1,3-dihydroindol-5-yl)sulfonyl]piperazine-1-carboxamide](/img/structure/B7515968.png)








